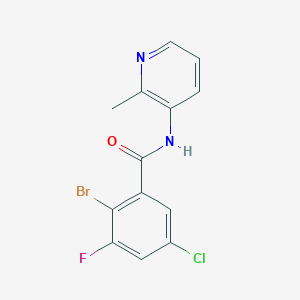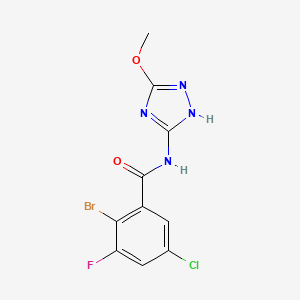![molecular formula C12H14BrClN2O3 B6626973 N-[2-(2-amino-2-oxoethoxy)ethyl]-4-bromo-3-chloro-5-methylbenzamide](/img/structure/B6626973.png)
N-[2-(2-amino-2-oxoethoxy)ethyl]-4-bromo-3-chloro-5-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-amino-2-oxoethoxy)ethyl]-4-bromo-3-chloro-5-methylbenzamide, also known as BAY 11-7082, is a synthetic compound that has gained significant attention in scientific research due to its anti-inflammatory and anti-cancer properties. BAY 11-7082 was first synthesized in 2001 by Bayer AG, and since then, it has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
N-[2-(2-amino-2-oxoethoxy)ethyl]-4-bromo-3-chloro-5-methylbenzamide 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This prevents the translocation of NF-κB to the nucleus, where it activates the transcription of pro-inflammatory and pro-cancer genes. N-[2-(2-amino-2-oxoethoxy)ethyl]-4-bromo-3-chloro-5-methylbenzamide 11-7082 also induces the degradation of cIAP1 and cIAP2, proteins that promote cell survival and inhibit apoptosis.
Biochemical and Physiological Effects:
N-[2-(2-amino-2-oxoethoxy)ethyl]-4-bromo-3-chloro-5-methylbenzamide 11-7082 has been shown to have anti-inflammatory effects in various in vitro and in vivo models. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in macrophages and other immune cells. N-[2-(2-amino-2-oxoethoxy)ethyl]-4-bromo-3-chloro-5-methylbenzamide 11-7082 has also been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(2-amino-2-oxoethoxy)ethyl]-4-bromo-3-chloro-5-methylbenzamide 11-7082 is a useful tool for studying the role of NF-κB in inflammation and cancer development. Its ability to inhibit NF-κB activation makes it a valuable reagent for investigating the downstream effects of NF-κB signaling. However, it should be noted that N-[2-(2-amino-2-oxoethoxy)ethyl]-4-bromo-3-chloro-5-methylbenzamide 11-7082 may have off-target effects, and its use should be carefully controlled and validated in experimental settings.
Orientations Futures
There are several potential future directions for N-[2-(2-amino-2-oxoethoxy)ethyl]-4-bromo-3-chloro-5-methylbenzamide 11-7082 research. One area of interest is the development of N-[2-(2-amino-2-oxoethoxy)ethyl]-4-bromo-3-chloro-5-methylbenzamide 11-7082 analogs with improved potency and selectivity for NF-κB inhibition. Another area of research is the investigation of N-[2-(2-amino-2-oxoethoxy)ethyl]-4-bromo-3-chloro-5-methylbenzamide 11-7082 in combination with other anti-cancer agents, such as chemotherapy and immunotherapy. Additionally, the potential use of N-[2-(2-amino-2-oxoethoxy)ethyl]-4-bromo-3-chloro-5-methylbenzamide 11-7082 in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, is an area of active investigation.
Méthodes De Synthèse
The synthesis of N-[2-(2-amino-2-oxoethoxy)ethyl]-4-bromo-3-chloro-5-methylbenzamide 11-7082 involves the reaction of 4-bromo-3-chloro-5-methylbenzoic acid with N-(2-hydroxyethyl)glycine ethyl ester to form an intermediate compound. The intermediate compound is then reacted with thionyl chloride to produce N-(2-chloroethyl)glycine ethyl ester. Finally, the reaction of N-(2-chloroethyl)glycine ethyl ester with 4-bromo-3-chloro-5-methylbenzoyl chloride yields N-[2-(2-amino-2-oxoethoxy)ethyl]-4-bromo-3-chloro-5-methylbenzamide 11-7082.
Applications De Recherche Scientifique
N-[2-(2-amino-2-oxoethoxy)ethyl]-4-bromo-3-chloro-5-methylbenzamide 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. N-[2-(2-amino-2-oxoethoxy)ethyl]-4-bromo-3-chloro-5-methylbenzamide 11-7082 has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
N-[2-(2-amino-2-oxoethoxy)ethyl]-4-bromo-3-chloro-5-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrClN2O3/c1-7-4-8(5-9(14)11(7)13)12(18)16-2-3-19-6-10(15)17/h4-5H,2-3,6H2,1H3,(H2,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVQKVGCTBGKEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)Cl)C(=O)NCCOCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-[(dimethylamino)methyl]-2-methylphenyl]-6-methyl-2-(methylamino)pyrimidine-4-carboxamide](/img/structure/B6626900.png)
![N-[3-(dimethylamino)-2-methylphenyl]-4-(1,3-thiazol-2-yl)butanamide](/img/structure/B6626905.png)
![2-amino-5-chloro-3-fluoro-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B6626909.png)

![1-(methoxymethyl)-N-[3-[(6-methylpyridin-2-yl)amino]-3-oxopropyl]cyclobutane-1-carboxamide](/img/structure/B6626921.png)
![N-[2-[[2-(3-fluorophenyl)acetyl]amino]ethyl]-3-propan-2-ylfuran-2-carboxamide](/img/structure/B6626928.png)
![2,4-dimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]furan-3-carboxamide](/img/structure/B6626935.png)
![N-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-4-(1,3-thiazol-2-yl)butanamide](/img/structure/B6626943.png)
![2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N,N-bis(prop-2-ynyl)benzamide](/img/structure/B6626951.png)
![2-bromo-5-chloro-3-fluoro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]benzamide](/img/structure/B6626953.png)
![2-(5-Chloropyridin-2-yl)-1-[4-(4-methoxyphenyl)piperidin-1-yl]ethanone](/img/structure/B6626957.png)

![2-(5-chloropyridin-2-yl)-N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6626987.png)
